Product packaging for 3,4-dibromo-5-phenyl-1H-pyrazole(Cat. No.:CAS No. 5932-21-8)

3,4-dibromo-5-phenyl-1H-pyrazole

Cat. No.: B14130256
CAS No.: 5932-21-8
M. Wt: 301.96 g/mol
InChI Key: ZUQRSQIJYIJBAW-UHFFFAOYSA-N
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Description

3,4-Dibromo-5-phenyl-1H-pyrazole is a high-purity, polybrominated pyrazole compound of significant interest in advanced chemical research and development. Its structure features bromine atoms at the 3- and 4-positions of the pyrazole ring, which act as reactive handles for further functionalization and influence the compound's tautomeric behavior. Studies indicate that related 3(5),4-dibromo-1H-pyrazoles predominantly crystallize as the 3,4-dibromo tautomer, a valuable insight for researchers designing solid-state materials or supramolecular assemblies . The bromine substituents and the aromatic phenyl ring make this molecule a valuable precursor in organometallic and coordination chemistry. It is particularly useful for synthesising novel scorpionate ligands and polypyrazolylborates, which are pivotal in constructing coordination compounds and molecular magnets . The presence of multiple nitrogen donors in the pyrazole ring and the bromine atoms enables various coordination modes, facilitating the creation of metal-organic frameworks (MOFs) and complexes with tailored magnetic or catalytic properties . In pharmacological research, pyrazole derivatives demonstrate a broad spectrum of biological activities. While research on this specific molecule is ongoing, related halogenated pyrazoles and pyrazolones are frequently explored as core structures in developing new anticancer, anti-inflammatory, and antimicrobial agents . The bromine atoms can be crucial for modulating the compound's lipophilicity and electronic properties, which can influence its interaction with biological targets. Researchers value this compound as a key synthetic intermediate for constructing more complex organic molecules and functional materials. It is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6Br2N2 B14130256 3,4-dibromo-5-phenyl-1H-pyrazole CAS No. 5932-21-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5932-21-8

Molecular Formula

C9H6Br2N2

Molecular Weight

301.96 g/mol

IUPAC Name

4,5-dibromo-3-phenyl-1H-pyrazole

InChI

InChI=1S/C9H6Br2N2/c10-7-8(12-13-9(7)11)6-4-2-1-3-5-6/h1-5H,(H,12,13)

InChI Key

ZUQRSQIJYIJBAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2Br)Br

Origin of Product

United States

Synthetic Methodologies for 3,4 Dibromo 5 Phenyl 1h Pyrazole

Strategic Approaches to Pyrazole (B372694) Ring Formation

The synthesis of the pyrazole ring is a well-established area of organic chemistry, with several robust methods available for its construction. These strategies typically involve the condensation of a C3 component with a hydrazine-based N-N component.

The most direct and widely used method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine (B178648) derivative. nih.gov For the synthesis of the 5-phenyl-1H-pyrazole precursor, this involves reacting an open-chain precursor containing a phenyl group and a 1,3-dicarbonyl functionality with hydrazine. This approach is valued for its efficiency and the accessibility of starting materials. organic-chemistry.orgorganic-chemistry.org The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

Multi-component reactions (MCRs) offer a powerful and efficient alternative for synthesizing polysubstituted pyrazoles in a single step, enhancing atom and step economy. nih.goviosrjen.org These reactions combine three or more starting materials in a one-pot process. beilstein-journals.orgnih.gov A relevant strategy for a 3,4,5-trisubstituted pyrazole involves the tandem Knoevenagel condensation of an aldehyde with a 1,3-dicarbonyl compound, followed by a 1,3-dipolar cycloaddition with a diazo compound and subsequent oxidative aromatization. nih.govresearchgate.net While the direct synthesis of 3,4-dibromo-5-phenyl-1H-pyrazole via an MCR is complex, these strategies are instrumental in creating highly functionalized pyrazole intermediates that can be further modified.

The reaction between hydrazines and 1,3-dicarbonyl compounds, such as 1,3-diketones or β-keto esters, is the cornerstone of pyrazole synthesis, a method first established by Knorr. nih.govmdpi.com To form the 5-phenyl-1H-pyrazole scaffold, a 1-phenyl-substituted 1,3-dicarbonyl compound is required. The choice of this precursor is critical as it dictates the substitution pattern of the final pyrazole.

When an unsymmetrical 1,3-diketone reacts with a substituted hydrazine, a mixture of two regioisomers can be formed. nih.govmdpi.com However, for the synthesis of the direct precursor to the target compound using unsubstituted hydrazine (H₂NNH₂), the reaction with a compound like 1-phenyl-1,3-butanedione (benzoylacetone) leads to the formation of 3-methyl-5-phenyl-1H-pyrazole and 5-methyl-3-phenyl-1H-pyrazole. To obtain the 5-phenyl-1H-pyrazole core, a precursor like 3-oxo-3-phenylpropanal would be ideal.

The table below outlines potential precursors for the synthesis of the 5-phenylpyrazole core.

1,3-Dicarbonyl PrecursorHydrazine SourceResulting Pyrazole Core
1-Phenyl-1,3-butanedioneHydrazine hydrate3-Methyl-5-phenyl-1H-pyrazole
Ethyl benzoylacetateHydrazine hydrate5-Phenyl-3-pyrazolone
3-Oxo-3-phenylpropanalHydrazine hydrate5-Phenyl-1H-pyrazole

Directed Halogenation Techniques for the Pyrazole Ring System

Once the 5-phenyl-1H-pyrazole core is synthesized, the next stage is the introduction of two bromine atoms onto the heterocyclic ring. This requires a directed halogenation strategy that can control the position of substitution.

The pyrazole ring is susceptible to electrophilic substitution, with the C-4 position being the most reactive and typically the first site of halogenation. cdnsciencepub.comresearchgate.net Therefore, the synthesis of a 3,4-dibromo derivative from an unsubstituted pyrazole generally proceeds in a stepwise manner. The initial bromination of 5-phenyl-1H-pyrazole would yield 4-bromo-5-phenyl-1H-pyrazole.

Subsequent bromination of this mono-brominated intermediate would then occur at either the C-3 position. To achieve the desired 3,4-dibromo substitution pattern, reaction conditions must be controlled to facilitate this second substitution. If the C-4 position is already occupied, electrophilic attack is directed to the C-3 or C-5 positions. researchgate.net The presence of the phenyl group at C-5 may sterically hinder substitution at that position, potentially favoring bromination at C-3.

A variety of reagents and conditions are available for the bromination of pyrazoles, each offering different levels of reactivity and selectivity. scielo.org.mx The choice of brominating agent is crucial for controlling the extent of halogenation.

Commonly used brominating agents include:

Elemental Bromine (Br₂): Often used in solvents like chloroform (B151607) or acetic acid. It can lead to polybromination if not carefully controlled. cdnsciencepub.comgoogle.com

N-Bromosuccinimide (NBS): A milder and more selective reagent, frequently used for the monobromination of pyrazoles at the C-4 position. scielo.org.mxresearchgate.netbeilstein-archives.org The reaction is often carried out in solvents like carbon tetrachloride (CCl₄) or water. researchgate.net

Copper(II) Bromide (CuBr₂): Can serve as both a catalyst and a bromine source, particularly in the synthesis of brominated chromone-pyrazole systems from chalcone precursors. dnu.dp.uanih.gov

To achieve the 3,4-dibromo substitution, a plausible synthetic route would involve the initial monobromination of 5-phenyl-1H-pyrazole at the C-4 position using a mild reagent like NBS. The resulting 4-bromo-5-phenyl-1H-pyrazole would then be subjected to a second, more forceful bromination using elemental bromine or excess NBS under conditions that promote substitution at the C-3 position.

The following table summarizes various brominating agents and their typical applications in pyrazole chemistry.

Brominating AgentTypical ConditionsCommon Outcome on Pyrazole RingReference
N-Bromosuccinimide (NBS)CCl₄ or water, room temp.Regioselective C-4 monobromination researchgate.netresearchgate.net
Elemental Bromine (Br₂)Chloroform or H₂SO₄C-4 bromination, potential for polysubstitution cdnsciencepub.com
Potassium Bromide (KBr) / OxoneWater, ambient temp.Efficient C-4 bromination researchgate.net
N-BromosaccharinSolvent-free, H₂SO₄/SiO₂ catalystOne-pot synthesis of 4-bromopyrazoles scielo.org.mx
Copper(II) Bromide (CuBr₂)DMSOBromination during oxidative cyclization nih.gov

Electrochemical Bromination as a Synthetic Pathway

Electrochemical methods offer a green and efficient alternative for the halogenation of heterocyclic compounds, including pyrazoles. researchgate.netrsc.org This approach involves the in-situ generation of a brominating agent through the anodic oxidation of a bromide salt, such as sodium bromide (NaBr) or ammonium bromide (NH₄Br). researchgate.net The reaction proceeds under mild conditions, often without the need for hazardous chemical oxidants or catalysts. researchgate.net

For the synthesis of this compound, a potential electrochemical pathway would involve the constant-current electrolysis of 5-phenyl-1H-pyrazole in a solution containing a bromide salt. The process is typically carried out in an undivided electrochemical cell with a platinum anode. researchgate.net The substituent on the pyrazole ring can influence the bromination process; donor groups tend to promote the reaction. researchgate.net The reactivity patterns for halogenation can differ significantly between N-unsubstituted and N-substituted pyrazoles. osi.lv

Key features of electrochemical bromination include:

Environmental Compatibility: Avoids the use of toxic and corrosive brominating agents. researchgate.net

High Selectivity: Can offer regioselective halogenation. researchgate.net

Mild Conditions: Reactions are often performed at room temperature. researchgate.net

Introduction of the Phenyl Moiety

The incorporation of the phenyl group at the C5 position of the pyrazole ring is a critical step in the synthesis of the target molecule. This can be achieved either by starting with a phenyl-containing precursor or by introducing the phenyl group to a pre-formed pyrazole ring through cross-coupling reactions.

Cross-Coupling Methodologies for Aryl-Pyrazole Bond Formation (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for creating biaryl structures. nih.govacs.org This reaction typically involves the palladium-catalyzed coupling of an aryl halide (or triflate) with an arylboronic acid in the presence of a base. nih.govrsc.org

To synthesize this compound, a plausible Suzuki-Miyaura strategy would involve the coupling of a 3,4-dibromo-5-halopyrazole (e.g., 3,4-dibromo-5-iodo-1H-pyrazole) with phenylboronic acid. The choice of catalyst and ligands is crucial for the success of the coupling, especially with nitrogen-rich heterocycles which can inhibit the catalyst. nih.gov Palladium precatalysts, sometimes in combination with specific ligands like XPhos, have been shown to be effective for the Suzuki-Miyaura coupling of brominated pyrazoles. nih.gov

Parameter Condition Reference
Catalyst Palladium-based (e.g., Pd(PPh₃)₄, XPhosPdG2) nih.govrsc.org
Boron Source Phenylboronic acid rsc.org
Base K₂CO₃, K₃PO₄ nih.govrsc.org
Solvent Dioxane/H₂O, THF/H₂O nih.govrsc.org

This table presents typical conditions for Suzuki-Miyaura coupling involving pyrazole substrates.

Pre-functionalization Strategies for Phenyl Group Incorporation

An alternative and common approach is to construct the pyrazole ring from precursors that already contain the phenyl group. This is often achieved through the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. chim.itnih.gov For the synthesis of 5-phenyl-1H-pyrazole, a suitable precursor would be a β-diketone containing a phenyl group, which is then reacted with hydrazine.

For example, the reaction of 1-phenyl-1,3-butanedione with hydrazine hydrate will yield 3-methyl-5-phenyl-1H-pyrazole. Subsequent bromination would then be required to introduce the two bromine atoms at positions 3 and 4. This pre-functionalization strategy is advantageous as it builds the core phenyl-pyrazole structure in a single step. rsc.orgijsrch.com

Sequential vs. One-Pot Synthetic Protocols for this compound

The synthesis of this compound can be designed as either a sequential process or a one-pot reaction.

Sequential Synthesis: A sequential approach involves the synthesis and isolation of intermediates in a stepwise manner. A possible sequence is:

Synthesis of 5-phenyl-1H-pyrazole via cyclocondensation. ijsrch.com

Isolation and purification of the 5-phenyl-1H-pyrazole.

Subsequent bromination of the isolated pyrazole to yield this compound. researchgate.netorganic-chemistry.org

One-Pot Synthesis: One-pot syntheses are procedurally simpler, more time-efficient, and generate less waste as they avoid intermediate workup and purification steps. edu.krd A hypothetical one-pot protocol for the target molecule could involve the initial formation of the pyrazole ring from a 1,3-dicarbonyl compound and hydrazine, followed by the direct addition of a brominating agent to the reaction mixture without isolating the intermediate pyrazole. worldresearchersassociations.com While potentially more efficient, one-pot reactions can be more challenging to optimize due to the compatibility of different reagents and reaction conditions.

Aspect Sequential Synthesis One-Pot Synthesis
Efficiency Lower time and resource efficiencyHigher time and resource efficiency edu.krd
Optimization Easier to optimize individual stepsMore complex to optimize
Purity Potentially higher purity of final productMay require more rigorous final purification
Waste Generates more solvent and material wasteMore environmentally friendly ijsrch.com

This table compares the advantages and disadvantages of sequential versus one-pot synthetic protocols.

Catalytic Systems Employed in the Synthesis of Brominated Pyrazoles

Various catalytic systems can be employed in the different stages of synthesizing this compound.

For the bromination step , while direct bromination with molecular bromine is possible, catalysts can enhance regioselectivity and yield. N-Bromosuccinimide (NBS) is a common brominating agent, and its reactions can be catalyzed by substances like butadiene sulfone. researchgate.net Aerobic bromination can be achieved using nanocatalysts such as Fe₃O₄@SiO₂/CuO with O₂ as a green oxidant. researchgate.net

For the synthesis of the pyrazole ring itself, various catalysts can be used to promote the cyclocondensation reaction. These include cerium-based heterogeneous catalysts like [Ce(L-Pro)₂]₂(Oxa) and nano-ZnO. nih.govrsc.org The use of recyclable catalysts aligns with the principles of green chemistry. rsc.org

In the context of cross-coupling reactions like the Suzuki-Miyaura coupling, palladium complexes are the catalysts of choice. rsc.org The specific ligand coordinated to the palladium center can be tuned to modulate the catalyst's steric and electronic properties, thereby enhancing its activity and stability. rsc.orgnih.gov

Optimization of Reaction Conditions and Yields in this compound Preparation

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction times and by-product formation. researchgate.netresearchgate.net

Key parameters to consider for optimization include:

Solvent: The choice of solvent can significantly impact reaction rates and selectivity. For pyrazole synthesis, solvents can range from ethanol to aprotic dipolar solvents like N,N-dimethylacetamide, or even eco-friendly options like PEG-400. nih.govresearchgate.net

Temperature: Reaction temperatures need to be carefully controlled. While some reactions proceed at room temperature, others may require heating to achieve a reasonable rate. rsc.orgrsc.org

Catalyst Loading: The amount of catalyst should be minimized to reduce costs and potential contamination of the product, without compromising the reaction efficiency. rsc.org

Reagent Stoichiometry: The molar ratios of the reactants must be optimized to ensure complete conversion of the limiting reagent and to avoid side reactions.

Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) helps in determining the optimal reaction time to maximize yield and prevent degradation of the product. rsc.org

For instance, in a Suzuki-Miyaura coupling, the optimization would involve screening different palladium catalysts, ligands, bases, and solvent systems to find the combination that gives the highest yield of the desired 5-phenyl-substituted pyrazole. nih.govnih.gov Similarly, for the bromination step, the choice of brominating agent (e.g., Br₂, NBS) and the reaction conditions would be optimized to achieve the desired dibromination pattern. researchgate.net

Reactivity and Chemical Transformations of 3,4 Dibromo 5 Phenyl 1h Pyrazole

Reactions at the Halogenated Positions (C-3 and C-4)

The carbon-bromine bonds at the C-3 and C-4 positions of the pyrazole (B372694) ring are key sites for functionalization. These positions are amenable to various transformations, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and halogen-metal exchange, providing pathways to a wide array of derivatives.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Stille, Heck, Sonogashira) for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of 3,4-dibromo-5-phenyl-1H-pyrazole, these reactions allow for the selective or sequential substitution of the bromine atoms, leading to the introduction of new functional groups. The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions.

The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds between organoboron compounds and organic halides. rsc.orgorganic-chemistry.org For di-brominated systems, regioselectivity can be influenced by steric and electronic factors. Generally, the more sterically accessible and electronically deficient bromine atom will react preferentially. rsc.org

The Stille coupling utilizes organotin reagents and is another effective method for creating carbon-carbon bonds. masterorganicchemistry.comwikipedia.org It is known for its tolerance of a wide range of functional groups. In di-halogenated systems, selective coupling can be achieved, and in some cases, double coupling can be performed to introduce two new substituents. researchgate.net

The Heck reaction involves the coupling of an organic halide with an alkene to form a substituted alkene. wikipedia.orgbyjus.com This reaction is a valuable tool for the vinylation of aromatic and heteroaromatic rings. With di-bromo substrates, both mono- and di-vinylation products can potentially be synthesized. researchgate.net

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.netnih.govnih.govwikipedia.org This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes.

While specific data for this compound is limited in publicly available literature, the following table provides representative examples of palladium-catalyzed cross-coupling reactions on analogous di-halogenated pyrazole systems, illustrating the potential for functionalization.

Coupling ReactionHalogenated Pyrazole SubstrateCoupling PartnerCatalyst/LigandBase/SolventProductYield (%)Reference
Suzuki-Miyaura4-Bromo-3,5-dinitro-1H-pyrazolePhenylboronic acidXPhos Pd G2K3PO4 / Dioxane4-Phenyl-3,5-dinitro-1H-pyrazole95 researchgate.net
Suzuki-Miyaura2,3-DibromopyridinePhenylboronic acidPd(PPh3)4Na2CO3 / Toluene-Ethanol-Water2-Phenyl-3-bromopyridine75 rsc.org
Heck2,5-DibromopyridineStyrenePd(OAc)2 / PPh3Et3N / DMF5,5'-Distyryl-2,2'-bipyridine68 researchgate.net
Sonogashira5-Bromo-3-iodo-1-(triisopropylsilyl)-1H-pyrazolePhenylacetylenePd(PPh3)4 / CuIEt3N / THF3-(Phenylethynyl)-5-bromo-1-(triisopropylsilyl)-1H-pyrazole85

Nucleophilic Aromatic Substitution (SNAr) at Brominated Sites

Nucleophilic aromatic substitution (SNAr) is a potential pathway for the functionalization of the C-3 and C-4 positions, particularly when the pyrazole ring is activated by electron-withdrawing groups. masterorganicchemistry.combyjus.comlibretexts.org The pyrazole ring itself is electron-rich, which generally disfavors SNAr. However, the presence of the phenyl group and the potential for N-substitution can modulate the electronic properties of the ring.

The generally accepted mechanism for SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. masterorganicchemistry.com For SNAr to occur, the aromatic ring must typically be substituted with strong electron-withdrawing groups, usually positioned ortho or para to the leaving group. byjus.com

In the case of this compound, direct SNAr may be challenging due to the lack of strong activating groups on the pyrazole ring itself. However, reactions with strong nucleophiles under forcing conditions, or modification of the pyrazole nitrogen with an electron-withdrawing group, could potentially facilitate such substitutions.

Common nucleophiles used in SNAr reactions include alkoxides, thiolates, and amines. byjus.commasterorganicchemistry.comyoutube.com While specific examples for this compound are not readily found, the general principles of SNAr suggest that reactions with potent nucleophiles could lead to the displacement of one or both bromine atoms.

NucleophileGeneral Reaction ConditionsPotential Product(s)Notes
Alkoxides (e.g., NaOMe)High temperature, polar aprotic solvent (e.g., DMF, DMSO)3-Alkoxy-4-bromo-5-phenyl-1H-pyrazole, 4-Alkoxy-3-bromo-5-phenyl-1H-pyrazole, 3,4-Dialkoxy-5-phenyl-1H-pyrazoleRegioselectivity would depend on the relative reactivity of the C-3 and C-4 positions.
Amines (e.g., Piperidine)High temperature, with or without a base3-Amino-4-bromo-5-phenyl-1H-pyrazole, 4-Amino-3-bromo-5-phenyl-1H-pyrazole, 3,4-Diamino-5-phenyl-1H-pyrazoleThe basicity of the amine can influence the reaction outcome.

Magnesium or Lithium-Halogen Exchange Reactions and Subsequent Quenching

Halogen-metal exchange reactions, using organolithium or Grignard reagents, provide a powerful method for converting carbon-halogen bonds into carbon-metal bonds. ontosight.aisigmaaldrich.com These organometallic intermediates can then be quenched with a variety of electrophiles to introduce new functional groups.

For this compound, a selective bromine-lithium or bromine-magnesium exchange could potentially be achieved. The regioselectivity of this exchange is influenced by factors such as the steric environment and the presence of directing groups. In some di-brominated systems, the more sterically accessible bromine atom undergoes exchange preferentially. nih.gov A study on 3,4,5-tribromo-1-vinylpyrazole demonstrated a selective bromine-lithium exchange at the 5-position, showcasing the feasibility of such transformations on poly-brominated pyrazoles. researchgate.net

The resulting organometallic species can be trapped with a wide range of electrophiles, including aldehydes, ketones, carbon dioxide, and alkyl halides, to afford a diverse array of substituted pyrazoles.

ReagentElectrophilePotential Product
n-BuLi or i-PrMgClAldehyde (R-CHO)Hydroxymethyl-substituted pyrazole
n-BuLi or i-PrMgClKetone (R-CO-R')Hydroxyalkyl-substituted pyrazole
n-BuLi or i-PrMgClCarbon Dioxide (CO2)Carboxylic acid-substituted pyrazole
n-BuLi or i-PrMgClAlkyl Halide (R-X)Alkyl-substituted pyrazole

Reactions Involving the Phenyl Substituent (C-5)

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and acylation. The pyrazole ring, attached to the phenyl group, acts as a substituent and will direct incoming electrophiles to either the ortho, meta, or para positions.

ReactionReagentsExpected Major Product(s)
NitrationHNO3 / H2SO43,4-Dibromo-5-(3-nitrophenyl)-1H-pyrazole
BrominationBr2 / FeBr33,4-Dibromo-5-(3-bromophenyl)-1H-pyrazole
AcylationRCOCl / AlCl33,4-Dibromo-5-(3-acylphenyl)-1H-pyrazole

Modification of the Phenyl Moiety for Structural Diversification

The phenyl group at the C-5 position can be further modified to introduce a wide range of functional groups, thereby enabling extensive structural diversification. These modifications can be carried out either before or after the pyrazole ring formation, or on the pre-formed this compound.

For example, if the starting material for the synthesis of the pyrazole is a substituted acetophenone, then a variety of functional groups can be incorporated into the phenyl ring from the outset. Alternatively, functional groups on the phenyl ring of the final pyrazole product can be transformed into other moieties. For instance, a nitro group can be reduced to an amino group, which can then be further derivatized. A carboxyl group can be converted into esters or amides.

The following table illustrates some potential modifications of the C-5 phenyl group, based on common organic transformations.

Functional Group on Phenyl RingReagents and ConditionsResulting Functional Group
Nitro (-NO2)H2, Pd/C or SnCl2, HClAmino (-NH2)
Carboxylic Acid (-COOH)SOCl2, then R'OHEster (-COOR')
Carboxylic Acid (-COOH)SOCl2, then R'2NHAmide (-CONR'2)
Bromo (-Br)Arylboronic acid, Pd catalystBiaryl

These transformations highlight the potential for creating a library of this compound analogs with diverse functionalities on the C-5 phenyl ring, which can be valuable for various applications, including medicinal chemistry and materials science.

Reactivity of the Pyrazole Nitrogen Atoms (N-1)

The pyrazole ring contains two nitrogen atoms: a pyrrole-like N-1 atom, which is acidic and bears a hydrogen atom in the parent compound, and a pyridine-like N-2 atom, which is basic. chim.it The presence of these two centers makes the functionalization of the N-1 position a key aspect of the chemistry of 1H-pyrazoles.

N-alkylation of asymmetrically substituted 1H-pyrazoles like this compound can lead to a mixture of two regioisomeric products, with the substituent on either the N-1 or N-2 nitrogen. nih.gov The outcome of these reactions is highly dependent on the reaction conditions, including the base, solvent, and the nature of the alkylating or arylating agent.

The regioselectivity of N-alkylation is influenced by both steric and electronic factors. Generally, the N-1 position is less sterically hindered, while the N-2 position is more electron-rich. The choice of reaction conditions can favor one isomer over the other. For instance, in the alkylation of other substituted pyrazoles, the use of potassium carbonate has been shown to favor the formation of the N-1 substituted product. nih.gov Conversely, different conditions can direct the substitution to the N-2 position. Studies on related pyrazole systems have demonstrated that factors like the size of the substituents on the pyrazole ring and the specific base used can significantly alter the regiochemical outcome. mdpi.combeilstein-journals.org

The table below summarizes general conditions that influence regioselectivity in the N-alkylation of pyrazoles, which are applicable to this compound.

Reagent/ConditionPredominant IsomerRationaleReference
Alkyl Halides with K₂CO₃N-1 AlkylatedFavors the less sterically hindered nitrogen. nih.gov
Stronger bases (e.g., NaH) in THFN-1 AlkylatedOften provides high N-1 selectivity by forming the pyrazolate anion. beilstein-journals.org
bulky alkylating agentsN-1 AlkylatedSteric hindrance at the N-2 position, which is adjacent to the phenyl group, directs substitution to N-1. mdpi.com

To control reactivity at other positions of the pyrazole ring or to introduce specific functionalities, the N-1 nitrogen is often protected. A variety of protecting groups can be employed, with their selection depending on the desired stability and the conditions required for their subsequent removal.

One versatile N-protecting group for brominated pyrazoles is the vinyl group. For example, 3,4,5-tribromo-1-vinylpyrazole can be synthesized from 3,4,5-tribromopyrazole. nih.gov This vinyl group is stable under conditions required for bromine-lithium exchange reactions at the C-5 position. nih.gov Crucially, the vinyl group can be removed under mild oxidative conditions, typically using potassium permanganate (B83412) (KMnO₄), to regenerate the N-H pyrazole. nih.gov This strategy allows for selective functionalization at the carbon skeleton while the reactive nitrogen is masked.

Another common approach is N-acylation. However, N-acylpyrazoles can sometimes be prone to rearrangement or may not be stable enough for certain subsequent reactions. The choice of protecting group is therefore a critical step in the synthetic design for more complex molecules derived from this compound.

Ring Transformations and Annulation Reactions

The pyrazole core of this compound serves as a versatile scaffold for the construction of more complex fused heterocyclic systems. The bromine atoms and the N-H group are key functionalities that enable these transformations.

Annulation reactions involving the N-1 and C-5 positions of the pyrazole ring are a common strategy to build fused systems. These reactions typically involve an N-alkylation at the N-1 position with a reagent that contains a second electrophilic or nucleophilic site, followed by an intramolecular cyclization.

A representative example is the synthesis of pyrazolo[1,5-a] nih.govnih.govdiazepinones. In a related system, ethyl 1-(oxiran-2-ylmethyl)-3-aryl-1H-pyrazole-5-carboxylates undergo ring-opening of the epoxide with an amine, followed by intramolecular cyclization between the newly formed amino group and the ester at the C-5 position to yield the fused diazepinone ring system. nih.gov This demonstrates a pathway where the pyrazole N-1 nitrogen acts as a nucleophile to initiate a sequence leading to a fused heterocyclic product. nih.gov

Similarly, the reaction of 5-aminopyrazoles with 1,3-dielectrophiles is a well-established method for synthesizing pyrazolo[1,5-a]pyrimidines. chim.itmdpi.com Although this compound does not have a C-5 amino group, functionalization of the C-5 position after a bromine-lithium exchange could provide an entry into analogous fused systems.

The development of cascade or tandem reactions provides an efficient pathway to complex molecules from simpler pyrazole precursors. These reactions involve a sequence of intramolecular transformations that proceed without the isolation of intermediates. For instance, the Vilsmeier-Haack reaction on phenyl hydrazones can lead to pyrazole-4-carbaldehydes, which are then used as building blocks for more complex structures like bipyrazoles or pyrazolyl-isoxazoles through subsequent condensation and cyclization steps. nih.gov

While specific cascade reactions starting from this compound are not extensively documented, its structure suggests potential for such transformations. For example, a reaction sequence could be initiated by a regioselective N-alkylation, followed by a palladium-catalyzed cross-coupling reaction at one of the bromine atoms, and a final intramolecular cyclization to construct a polycyclic architecture. The synthesis of 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles from N-arylhydrazones and nitroolefins via a stepwise cycloaddition mechanism highlights the potential for building complex substitution patterns on the pyrazole core. organic-chemistry.org

Acid-Base Properties and Proton Exchange Reactions

Pyrazoles are amphoteric compounds, meaning they can act as both weak acids and weak bases. chim.itmdpi.com The N-1 proton of this compound is acidic, similar to the N-H proton in pyrrole, and can be removed by a base to form a pyrazolate anion. The N-2 nitrogen has a lone pair of electrons and is basic, like the nitrogen in pyridine, allowing it to be protonated in the presence of an acid. mdpi.com

The acidity of the N-H proton is influenced by the substituents on the ring. The two electron-withdrawing bromine atoms on the this compound ring are expected to increase the acidity of the N-1 proton compared to unsubstituted 1H-pyrazole.

In the solid state and in solution, asymmetrically substituted pyrazoles can exist as a mixture of tautomers. For 4-bromo-pyrazoles with a substituent at the C-3/C-5 position, tautomerism is a key consideration. X-ray crystallography studies on this compound have shown that in the solid state, the compound exists as the 3,4-dibromo-5-phenyl tautomer (which is equivalent to the 4,5-dibromo-3-phenyl tautomer due to ring nomenclature rules, but the key finding is the position of the bromine relative to the N-H group). researchgate.net In solution, this tautomer is also the major one. researchgate.net This preference is important for predicting the regioselectivity of its reactions. The stability of this tautomer is supported by DFT calculations. researchgate.net

The ability of pyrazoles to form intermolecular hydrogen bonds leads to the formation of aggregates like dimers and trimers in the gas phase and in solution. mdpi.com This hydrogen bonding capability is a crucial aspect of its supramolecular chemistry.

Computational and Theoretical Investigations of 3,4 Dibromo 5 Phenyl 1h Pyrazole

Quantum Chemical Studies: Electronic Structure and Energetics

Quantum chemical calculations are indispensable tools for elucidating the fundamental properties of molecules. These methods provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Energy Minimization

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. For a molecule like 3,4-dibromo-5-phenyl-1H-pyrazole, DFT calculations would be employed to determine its most stable three-dimensional structure. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.

A typical approach would involve using a functional, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)) to accurately model the electronic environment of the molecule. The resulting optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles.

Ab Initio and Semi-Empirical Methods for Electronic Properties

Beyond DFT, other quantum mechanical methods can provide further details on electronic properties. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory), offer a higher level of theory but are more computationally demanding. These methods are valuable for benchmarking DFT results and for systems where electron correlation is particularly important.

Semi-empirical methods, on the other hand, offer a faster, albeit less accurate, alternative by incorporating parameters derived from experimental data. These can be useful for preliminary investigations of large molecules or for screening large sets of compounds.

Charge Distribution and Electrostatic Potential Maps

Understanding how charge is distributed within a molecule is fundamental to predicting its interactions with other molecules. Methods like Natural Bond Orbital (NBO) analysis can be used to calculate the partial charges on each atom.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. These maps highlight regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). For a substituted pyrazole (B372694), the MEP map would likely show negative potential around the nitrogen atoms and potentially the bromine atoms, while the phenyl ring and the pyrazole C-H bonds would exhibit more positive potential. derpharmachemica.com

Theoretical Prediction of Spectroscopic Parameters

Computational methods are also powerful tools for predicting spectroscopic data, which can aid in the interpretation of experimental spectra.

Vibrational Frequency Analysis for IR and Raman Assignments

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and elucidating molecular structure. Computational methods, particularly Density Functional Theory (DFT), are instrumental in assigning the observed vibrational modes. For a molecule like this compound, a theoretical vibrational analysis would typically be performed using a method such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). derpharmachemica.com

The calculated harmonic vibrational frequencies allow for the assignment of experimental IR and Raman spectra. For instance, the characteristic N-H stretching vibration of the pyrazole ring is expected in the region of 3100-3000 cm⁻¹. derpharmachemica.com Aromatic C-H stretching vibrations of the phenyl group are also anticipated in this region. derpharmachemica.com The C=C stretching modes of the aromatic rings would likely appear in the 1625–1430 cm⁻¹ range. derpharmachemica.com Deformations of the pyrazole ring and C-Br stretching vibrations would be found at lower frequencies.

A hypothetical assignment of the principal vibrational modes for this compound, based on computational studies of similar molecules, is presented in the table below.

Vibrational ModeExpected Wavenumber (cm⁻¹)
N-H Stretch~3100
Aromatic C-H Stretch3080-3030
C=C Stretch (Phenyl & Pyrazole)1600-1450
C-N Stretch1200-1130
Pyrazole Ring Deformation~640
C-Br Stretch600-500

This table is illustrative and based on data from related pyrazole compounds.

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra Simulation

To understand the electronic transitions of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice. This approach can predict the ultraviolet-visible (UV-Vis) absorption spectra, providing information on the wavelengths of maximum absorption (λmax) and the nature of the electronic excitations. nih.govsapub.org

Simulations for this molecule would likely be carried out using a functional like B3LYP or PBE0, often in conjunction with a polarizable continuum model (PCM) to account for solvent effects. nih.gov The calculations would reveal the key electronic transitions, such as those from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). For many pyrazole derivatives, these transitions are of a π → π* character, involving charge transfer between the pyrazole and phenyl rings. nih.gov

An illustrative summary of a TD-DFT analysis for a substituted pyrazole is provided below.

TransitionCalculated λmax (nm)Oscillator Strength (f)
HOMO -> LUMO~3200.45
HOMO-1 -> LUMO~2800.25
HOMO -> LUMO+1~2500.15

This table is a representative example based on TD-DFT studies of other pyrazole derivatives. sapub.orgresearchgate.net

Computational Studies on Tautomerism and Proton Transfer

Tautomerism is a fundamental property of pyrazoles, and for this compound, the position of the N-H proton can lead to different tautomeric forms.

For this compound, two primary annular tautomers can exist: one where the proton is on the nitrogen adjacent to the phenyl group (the 5-phenyl tautomer) and another where it is on the nitrogen adjacent to the bromine-substituted carbon (the 3-bromo tautomer). DFT calculations have been employed to determine the relative stabilities of these forms. researchgate.net

A study on 4-bromo substituted 1H-pyrazoles, which included this compound, found that the 3-bromo tautomer is the more stable form, both in the solid state and in solution. researchgate.net This preference is attributed to the electronic effects of the substituents on the pyrazole ring. researchgate.net

TautomerRelative Energy (kcal/mol)
3-Bromo Tautomer0.00
5-Bromo Tautomer> 0

Data derived from findings for 4-bromo substituted 1H-pyrazoles. researchgate.net

The interconversion between tautomers proceeds through a transition state, the energy of which determines the barrier to proton transfer. Computational methods can locate this transition state and calculate its energy. For pyrazoles, this proton transfer can occur either intramolecularly or through an intermolecular mechanism, often assisted by solvent molecules. orientjchem.org The calculated activation energies provide insight into the kinetics of the tautomerization process. orientjchem.org

The surrounding solvent can significantly influence the equilibrium between tautomers. Computational models can account for this in two ways: implicitly, by treating the solvent as a continuous dielectric medium (e.g., using PCM), or explicitly, by including individual solvent molecules in the calculation. nih.gov Generally, more polar solvents may favor the more polar tautomer. researchgate.net For this compound, while the 3-bromo tautomer remains dominant, the energetic difference between the tautomers can be modulated by the solvent environment. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

While DFT calculations are excellent for studying static properties, molecular dynamics (MD) simulations provide a view of the dynamic behavior of this compound over time. eurasianjournals.com MD simulations can explore the conformational landscape, particularly the rotation of the phenyl group relative to the pyrazole ring. researchgate.net

These simulations can also shed light on intermolecular interactions, such as hydrogen bonding between pyrazole molecules or with solvent molecules. nih.gov By analyzing the trajectories from an MD simulation, one can understand how the molecule behaves in a more realistic, dynamic environment, which is crucial for understanding its behavior in solution and its potential interactions with biological targets. researchgate.nettandfonline.com

Coordination Chemistry and Catalytic Applications of 3,4 Dibromo 5 Phenyl 1h Pyrazole Derived Ligands

Coordination Modes and Ligand Properties of Brominated Phenylpyrazoles

The coordination behavior of a pyrazole-based ligand is dictated by the availability of its nitrogen lone pairs and the influence of substituents on the pyrazole (B372694) ring. Pyrazoles can coordinate to metal centers in various fashions, primarily as neutral monodentate ligands or as anionic bridging ligands after deprotonation of the N-H group. researchgate.netresearchgate.net

The coordination possibilities for ligands derived from 3,4-dibromo-5-phenyl-1H-pyrazole are rooted in the fundamental coordination chemistry of the pyrazole core.

Monodentate Coordination: The most common coordination mode for neutral pyrazole ligands is monodentate, where the ligand binds to a single metal center through the lone pair of its sp²-hybridized 'pyridinic' nitrogen atom (at the 2-position). researchgate.net In such a configuration, complexes with a general formula like [M(L)ₓXᵧ] (where L is the pyrazole ligand and X is an anion like a halide) are formed. For instance, mononuclear copper(II) complexes with the formula [CuBr₂(C₅H₈N₂)₃] have been characterized where three 3,5-dimethylpyrazole (B48361) ligands coordinate to a single copper center in a monodentate fashion. dnu.dp.ua It is expected that this compound would form similar monodentate complexes with various transition metals.

Bidentate (Bridging) Coordination: Upon deprotonation of the N(1)-H proton, the resulting pyrazolate anion can act as a bidentate-bridging ligand, connecting two metal centers. This exo-bidentate coordination is a hallmark of pyrazolate chemistry and leads to the formation of binuclear, trinuclear, or polynuclear complexes. researchgate.netuninsubria.it For example, binuclear copper(II) complexes have been synthesized where two copper atoms are bridged by a deprotonated, brominated pyrazole molecule and a bromide ion. dnu.dp.ua The structure of these bridged complexes can create unique magnetic and catalytic properties. Cyclic trinuclear complexes with the general formula [M(pz*)]₃ (where M is a Group 11 metal like Cu(I) or Ag(I)) are also well-established, forming planar nine-membered rings that can stack to create supramolecular assemblies. uninsubria.itmdpi.com

Polydentate Coordination: While the this compound ligand itself is not inherently polydentate, it can be incorporated into larger molecular scaffolds to create polydentate ligands. By attaching other donor groups to the phenyl ring or the N-1 position, multidentate ligands can be designed for specific applications in catalysis or materials science.

The substituents on the pyrazole ring—two bromine atoms and a phenyl group—critically modulate its properties as a ligand.

Ligand Field Strength: The spectrochemical series ranks ligands based on their ability to split the d-orbitals of a metal ion. libretexts.org This splitting is influenced by the ligand's donor ability. Pyrazoles, as N-donor ligands, are generally considered to be of intermediate field strength. libretexts.org The two bromine atoms on the this compound ring are strongly electron-withdrawing. This effect is expected to decrease the electron density on the pyrazole ring, including the donor nitrogen atom. A reduction in the basicity and σ-donor capacity of the nitrogen would classify this ligand as a weaker field ligand compared to unsubstituted or alkyl-substituted pyrazoles. This weaker field would result in a smaller d-orbital splitting (Δₒ), potentially influencing the spin state and electronic spectra of its metal complexes.

Steric Effects: The steric hindrance imposed by substituents can significantly impact the coordination geometry, the number of ligands that can fit around a metal center, and the stability of the resulting complex. rsc.orgacs.org The phenyl group at the C-5 position and the bromine atom at the C-3 position create considerable steric bulk around the coordination sphere. This steric crowding can:

Favor the formation of complexes with lower coordination numbers.

Influence the regioselectivity of coordination, particularly in the formation of polynuclear structures. mdpi.com

Potentially distort the geometry of the complex, for example, leading to a distorted square-planar or tetrahedral geometry instead of a perfectly octahedral one. researchgate.net Studies on related systems have shown that bulky substituents can dramatically affect the properties of the resulting complexes. rsc.org

Advanced Applications and Interdisciplinary Research Directions

Applications in Advanced Materials Science

The inherent properties of the pyrazole (B372694) ring, combined with the electronic and steric effects of its substituents, make 3,4-dibromo-5-phenyl-1H-pyrazole a promising candidate for the creation of advanced materials with tailored functionalities.

Pyrazole derivatives are known for their unique optical properties, and the presence of bromine atoms and a phenyl group in this compound offers avenues for tuning these characteristics. researchgate.net The unique optical homogeneity and straightforward synthesis and design of various luminescent pyrazoles have garnered significant interest from the research community. researchgate.net Specifically, 1H-pyrazoles are noteworthy for their responsiveness to acidic and basic environments. researchgate.net This is attributed to the presence of two nitrogen atoms, one with an acidic proton and the other with a basic lone pair of electrons. researchgate.net While direct studies on the luminescent properties of this compound are not extensively reported, the broader class of substituted pyrazoles has shown significant promise. The core pyrazole structure can be modified to create fluorescent probes capable of detecting specific analytes or changes in the local environment.

The nitrogen atoms of the pyrazole ring are excellent coordination sites for metal ions, making pyrazole-based ligands crucial in the design of magnetic materials. While research specifically detailing the use of this compound in magnetic materials is limited, related polybrominated pyrazole ligands have been synthesized to create electron-poor metal complexes. researchgate.net The resulting ligands are promising for applications requiring highly electron-deficient metal centers. researchgate.net The phenomenon of spin-crossover, where the spin state of a metal complex can be switched by external stimuli like temperature or pressure, has been observed in iron complexes with pyrazolylborate ligands. researchgate.net

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with applications in gas storage, catalysis, and sensing. The rigid structure and functionalizable nature of pyrazole derivatives make them attractive building blocks for these frameworks. The ability of pyrazoles to form robust clusters with metal ions is a key feature in the construction of MOFs. researchgate.net Although the direct incorporation of this compound into MOFs or COFs is not widely documented, its potential as a linker is evident. The bromine atoms can serve as reactive sites for further functionalization or as halogen bond donors to direct the assembly of the framework.

Role as a Versatile Synthetic Building Block

The reactivity of the bromine atoms and the potential for N-alkylation make this compound a highly versatile precursor in organic synthesis, particularly for the construction of complex molecules with potential biological activity.

Pyrazoles are a well-established and valuable heterocyclic motif frequently found in biologically active compounds and are a critical structural unit in modern medicinal chemistry. researchgate.netresearchgate.net They are often used as starting materials for the synthesis of more complex heterocyclic systems with pharmaceutical importance. researchgate.net The presence of two bromine atoms in this compound allows for sequential and site-selective cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce new aryl groups. researchgate.netresearchgate.net This capability enables the rapid generation of diverse 3,4,5-trisubstituted pyrazoles. researchgate.net Furthermore, the pyrazole core itself can be a precursor to condensed heterocyclic systems like pyrazolo[1,5-a]pyrimidines. researchgate.net

The concept of "late-stage functionalization," where complex molecules are modified in the final steps of a synthesis, is a powerful strategy in drug discovery. researchgate.net The this compound scaffold is well-suited for this approach. The bromine atoms provide handles for introducing a wide variety of functional groups, allowing for the systematic exploration of structure-activity relationships. For instance, some synthesized derivatives have demonstrated superior inhibitory effects on the proliferation of A549 cells when compared to the established anticancer drug 5-fluorouracil. researchgate.net This highlights the potential of this scaffold in generating novel bioactive compounds. The ability to control the regiochemistry of N-alkylation further enhances its utility in creating diverse libraries of molecules for biological screening. researchgate.net

Other Emerging Interdisciplinary Applications

The specific arrangement of functional groups in this compound makes it a promising candidate for exploration in several interdisciplinary fields beyond its core applications. The interplay between its hydrogen-bonding sites, halogen atoms, and aromatic system opens up avenues in materials science and analytical chemistry.

Contributions to Analytical Chemistry (e.g., Chemo/Biosensors)

Pyrazole derivatives are increasingly recognized for their potential in analytical chemistry, particularly as the core scaffold for chemosensors. rsc.org Their nitrogen atoms act as excellent chelating sites for a variety of metal ions. nih.govnih.gov By functionalizing the pyrazole core, researchers can design sensors that signal the presence of a specific analyte through a colorimetric or fluorescent response. nih.gov

For this compound, its utility in sensor design can be projected based on established principles:

Metal Ion Chelation: The two adjacent nitrogen atoms of the pyrazole ring provide a built-in bidentate ligand site suitable for coordinating with metal ions. This chelating property is the foundation for many pyrazole-based sensors. nih.gov

Signal Transduction: The phenyl group can be part of a larger conjugated system. Upon binding of an analyte (like a metal ion) to the pyrazole nitrogens, the electronic properties of the entire molecule can be perturbed. This change can alter its absorption or fluorescence spectrum, providing a detectable signal. For instance, pyrazole-pyrene conjugates have been shown to act as fluorescent sensors for mercury ions (Hg²⁺). nih.gov

Selectivity Tuning: The dibromo substitutions on the pyrazole ring can modulate the electronic density and, consequently, the binding affinity and selectivity of the pyrazole for different analytes. Halogen atoms on the pyrazole scaffold have been shown to influence the biological and chemical properties of the molecule. nih.gov This allows for fine-tuning the sensor to target specific ions or molecules over others. A pyridine-pyrazole based sensor, for example, demonstrated effective and selective recognition of aluminum ions (Al³⁺). nih.gov

While specific studies on this compound as a chemosensor are not yet prevalent, its structure contains all the necessary components to function as a versatile platform for developing new analytical tools. Future research could involve incorporating this molecule into more complex systems to create highly selective and sensitive sensors for environmental and biological monitoring. rsc.org

Analyte Class Sensing Principle Potential Application
Metal Ions (e.g., Hg²⁺, Al³⁺)Chelation-induced change in fluorescence or colorEnvironmental monitoring, water quality testing
AnionsInteraction with the N-H group or Lewis acidic sitesDetection of pollutants or biological anions
BiomoleculesSpecific binding interactions disrupting self-assemblyDiagnostic assays, biological imaging

Q & A

(Basic) How can I optimize the synthesis of 3,4-dibromo-5-phenyl-1H-pyrazole using cross-coupling reactions?

Methodological Answer:
A robust approach involves Suzuki-Miyaura coupling to introduce aryl groups at specific positions. For example, dissolve ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate in degassed DMF/water, add phenylboronic acid, K₃PO₄, and Pd(PPh₃)₄ as a catalyst. Heat the mixture under inert conditions (e.g., argon), filter, and purify via column chromatography to isolate the product. Monitor reaction progress using TLC and confirm purity via HPLC or NMR .

(Basic) What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:
Combine IR spectroscopy (to identify functional groups like C-Br stretches at ~550–600 cm⁻¹), ¹H/¹³C-NMR (to confirm substituent positions via coupling patterns), and mass spectrometry (for molecular ion peaks and isotopic patterns due to bromine). For crystallographic validation, perform single-crystal X-ray diffraction to resolve bond lengths and angles, as demonstrated for structurally similar pyrazole derivatives .

(Advanced) How should I design cytotoxicity assays to evaluate this compound?

Methodological Answer:
Use MTT assays to measure mitochondrial activity in cancer cell lines (e.g., HeLa or MCF-7). Prepare serial dilutions of the compound (1–100 µM), incubate for 48–72 hours, and quantify formazan crystals via spectrophotometry. Pair with LDH assays to assess membrane integrity. Include positive controls (e.g., doxorubicin) and normalize data to untreated cells. Analyze dose-response curves using software like GraphPad Prism .

(Advanced) How can I resolve contradictory data in reactivity studies of this compound under varying pH conditions?

Methodological Answer:
Contradictions often arise from competing reaction pathways. Systematically vary pH (2–12) and monitor intermediates via HPLC-MS . For example, under acidic conditions, bromine substituents may hydrolyze, while basic conditions could promote deprotonation at N1. Use DFT calculations to predict thermodynamic stability of intermediates. Validate experimentally by isolating products and comparing spectroscopic data with computational models .

(Advanced) What advanced techniques are suitable for studying surface adsorption of this compound in environmental interfaces?

Methodological Answer:
Employ microspectroscopic imaging (e.g., AFM-IR or ToF-SIMS) to map adsorption on indoor surfaces like silica or cellulose. Prepare thin films of the compound, expose to controlled humidity/temperature, and analyze surface interactions at nanoscale resolution. Compare with XPS data to track bromine retention or degradation. Reference molecular dynamics simulations to interpret adsorption energetics .

(Basic) How do I ensure reproducibility in synthesizing this compound derivatives?

Methodological Answer:
Standardize reaction parameters:

  • Use anhydrous solvents (e.g., DMF or THF) and inert atmospheres.
  • Precisely control stoichiometry (e.g., 1.1 equiv of boronic acid for Suzuki coupling).
  • Purify via recrystallization (ethanol/water) or flash chromatography (silica gel, hexane/EtOAc).
  • Document melting points (e.g., 145–147°C for similar compounds) and cross-validate with literature .

(Advanced) How can I modify this compound to enhance its bioactivity?

Methodological Answer:
Introduce electron-withdrawing groups (e.g., -CF₃) at C5 to improve metabolic stability. Synthesize derivatives via Ullmann coupling with aryl iodides or SNAr reactions. Evaluate using molecular docking to predict binding affinity with targets like carbonic anhydrase or COX-2. Prioritize derivatives with low IC₅₀ values in enzyme inhibition assays .

(Advanced) What strategies mitigate bromine displacement during functionalization of this compound?

Methodological Answer:
Use Pd-catalyzed reactions (e.g., Buchwald-Hartwig amination) instead of nucleophilic substitution to retain bromine. Optimize ligand choice (e.g., XPhos) to reduce side reactions. Monitor reaction progress with ¹H NMR to detect premature debromination. For thermally sensitive intermediates, employ microwave-assisted synthesis at lower temperatures .

(Basic) What safety protocols are essential when handling this compound?

Methodological Answer:

  • Use fume hoods and PPE (gloves, lab coat).
  • Avoid inhalation; monitor air quality with GC-MS if volatilized.
  • Store in amber vials at 2–8°C to prevent photodegradation.
  • Refer to SDS for emergency measures (e.g., eye irrigation with saline) .

(Advanced) How can I integrate computational chemistry into the study of this compound?

Methodological Answer:
Perform DFT calculations (B3LYP/6-31G*) to optimize geometry and predict vibrational spectra. Compare with experimental IR/NMR data to validate models. Use molecular dynamics simulations (AMBER or GROMACS) to study solvation effects or protein-ligand interactions. Publish datasets in repositories like Zenodo for reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.